1,1'-[6-(3,4-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone
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Overview
Description
1-[7-ACETYL-6-(3,4-DIMETHOXYPHENYL)-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-ACETYL-6-(3,4-DIMETHOXYPHENYL)-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other related compounds in the presence of triethylamine . The reaction conditions often include refluxing in ethanol or other suitable solvents to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[7-ACETYL-6-(3,4-DIMETHOXYPHENYL)-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetyl and methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, anticancer, and antioxidant activities.
Medicine: Potential therapeutic agent for treating infections, cancer, and neurodegenerative diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[7-ACETYL-6-(3,4-DIMETHOXYPHENYL)-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity. In cancer cells, it may induce apoptosis by activating caspase pathways or inhibiting specific kinases involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: Shares the thiadiazole core structure and exhibits similar biological activities.
1,2,4-Triazole: Another heterocyclic compound with a triazole ring, known for its antifungal and anticancer properties.
Thioamides: Compounds containing the thioamide functional group, used in various medicinal applications.
Uniqueness
1-[7-ACETYL-6-(3,4-DIMETHOXYPHENYL)-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical reactivity and biological activity. Its acetyl and methoxy groups, along with the triazolo-thiadiazine core, make it a versatile compound for various applications.
Properties
Molecular Formula |
C17H18N4O4S |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
1-[5-acetyl-6-(3,4-dimethoxyphenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone |
InChI |
InChI=1S/C17H18N4O4S/c1-9(22)16-15(12-6-7-13(24-4)14(8-12)25-5)21(11(3)23)20-10(2)18-19-17(20)26-16/h6-8H,1-5H3 |
InChI Key |
ODMZBQUYYBOPDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N(C(=C(S2)C(=O)C)C3=CC(=C(C=C3)OC)OC)C(=O)C |
Origin of Product |
United States |
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